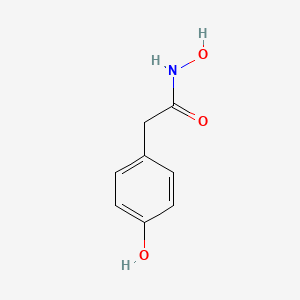

N-hydroxy-2-(4-hydroxyphenyl)acetamide

Beschreibung

N-Hydroxy-2-(4-hydroxyphenyl)acetamide is a hydroxamic acid derivative characterized by a 4-hydroxyphenyl group attached to an acetamide backbone, with an additional N-hydroxy substitution. This structural motif confers unique physicochemical and biological properties. The compound’s phenolic hydroxyl group and hydroxamate moiety (N-hydroxy) enable metal chelation, a feature critical for inhibiting metalloenzymes such as matrix metalloproteinases (MMPs) or decarboxylases . Its synthesis often involves hydroxylation of precursor acetamides or coupling reactions with hydroxylamine derivatives .

Eigenschaften

IUPAC Name |

N-hydroxy-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9-12/h1-4,10,12H,5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVWTQQJPWXPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Setup and Optimization

The reaction employs N-aryloxyamide precursors (0.3 mmol), ammonium bromide (NHBr, 0.1 equiv.), and tetrabutylammonium tetrafluoroborate (nBuNBF, 1.0 equiv.) as supporting electrolytes. Electrolysis at a constant current of 5 mA facilitates oxidative coupling until full consumption of the starting material, monitored by thin-layer chromatography (TLC). Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography.

For N-hydroxy-2-(4-hydroxyphenyl)acetamide, substituting the aryloxyamide substrate with a 4-hydroxyphenyl-bearing analog could yield the target compound. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Yield and Characterization

Similar electrochemical syntheses of N-(4-hydroxy-2-methylphenyl)acetamide report yields of 79%. Characterization by H NMR typically shows aromatic proton resonances at δ 6.5–7.0 ppm and acetamide methyl groups at δ 2.0–2.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching theoretical values.

Multi-Step Organic Synthesis via Sequential Functionalization

A patent detailing the synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide provides a template for multi-step routes. Adapting this approach involves four stages: acetylation, bromination, Friedel-Crafts acylation, and hydrogenolysis.

Acetylation of 4-Aminophenol

Ortho-aminophenol derivatives react with acetic anhydride under ice-cold conditions to form N-(4-hydroxyphenyl)acetamide intermediates. Optimal molar ratios (1:1–1.5) of 4-aminophenol to acetic anhydride in ethyl acetate yield >85% conversion. The product is purified via recrystallization from ethyl acetate/hexane mixtures.

Introduction of the N-Hydroxy Group

To install the N-hydroxy moiety, hydroxylamine hydrochloride can react with the pre-formed acetamide under basic conditions. For example, treating N-(4-hydroxyphenyl)acetamide with hydroxylamine (NHOH·HCl) and sodium acetate in ethanol at 60°C facilitates nucleophilic substitution, yielding the N-hydroxy derivative.

Bromination and Functionalization

Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the ortho position relative to the hydroxyl group. Subsequent Friedel-Crafts acetylation with aluminum chloride (AlCl) and acetyl chloride generates acetylated intermediates, which are hydrogenated over palladium on carbon (Pd/C) to remove bromine and reduce nitro groups if present.

Catalytic Hydrogenation and Reductive Amination

Hydrogenolysis of Nitro Precursors

Nitro-containing intermediates, such as N-(4-hydroxy-2-nitrophenyl)acetamide, are reduced to the corresponding amine using hydrogen gas and Pd/C. Further oxidation of the amine to the hydroxylamine can be achieved with m-chloroperbenzoic acid (mCPBA) or similar oxidants.

Reductive Amination Pathways

Condensing 4-hydroxyphenylglyoxal with hydroxylamine under reductive conditions (e.g., sodium cyanoborohydride) forms the N-hydroxyacetamide scaffold. This method requires careful pH control (pH 4–6) to avoid over-reduction.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

Ethyl acetate/hexane (20:1 to 50:1) and methanol/chloroform mixtures are effective for purifying N-hydroxyacetamides. The patent emphasizes gradient elution in silica gel chromatography (hexane:ethyl acetate) to isolate products with >95% purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form amines or other derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, palladium catalysts for reductive carbonylation, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound include aniline, 4-aminophenol, and 1,3-diphenylurea .

Wissenschaftliche Forschungsanwendungen

N-hydroxy-2-(4-hydroxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: It is structurally related to paracetamol and is investigated for its potential analgesic and antipyretic effects.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-hydroxy-2-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets and pathways. It inhibits the catalytic activity of enzymes such as horse radish peroxidase, which is a model for thyroid peroxidase. This inhibition affects the oxidation of iodides to diiodine by hydrogen peroxide .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

N-Hydroxy-2-(4-hydroxyphenyl)acetamide belongs to a broader class of substituted phenylacetamides. Key structural variants and their properties include:

Key Observations :

- Halogenation (e.g., bromo, chloro) increases lipophilicity and may enhance membrane permeability or metabolic stability .

- N-Hydroxy substitution introduces metal-chelating capacity, critical for enzyme inhibition .

- Electron-withdrawing groups (e.g., nitro) improve binding affinity in molecular docking studies .

Physicochemical Properties

Notes:

- The N-hydroxy group lowers the pKa of the hydroxamate moiety, enhancing metal-binding capacity compared to non-hydroxylated analogues .

- Halogenated derivatives (e.g., bromo, chloro) exhibit higher melting points due to increased molecular rigidity .

Q & A

Q. What strategies mitigate batch variability in biological assays involving this compound?

- Standardized protocols : Pre-treatment of compound stocks (sonication, filtration).

- Inter-laboratory validation : Collaborative studies using shared reference samples.

- Stability testing : Storage at –80°C in amber vials to prevent photodegradation .

Data Presentation Example

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic yield | 65–78% (optimized oximation) | |

| IC₅₀ (MCF-7 cells) | 12.3 ± 1.5 µM | |

| LogP (calculated) | 1.89 (ChemAxon) | |

| Tautomeric equilibrium | pH-dependent (NMR-monitored) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.